(2R,3R)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
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Overview
Description
(2R,3R)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts in the key steps of the synthesis to control the stereochemistry of the product. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and other advanced technologies to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
(2R,3R)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an active pharmaceutical ingredient.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2R,3R)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R,3R)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid include:
- (2R,3R)-2,3-dihydroxybutanedioic acid
- (2R,3R)-2,3-butanediol
- (2R,3R)-tartaric acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(2R,3R)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a bicyclic compound featuring a piperidine ring substituted with a phenyl group and a carboxylic acid. The chirality at the 2 and 3 positions of the piperidine ring enhances its biological activity and potential therapeutic applications. This article explores the compound's biological activity, including its interactions with specific enzymes, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO3. The presence of both oxo and carboxylic functionalities contributes to its unique reactivity and biological interactions.
Protease Inhibition
Research indicates that this compound acts as an inhibitor of ubiquitin-specific protease 7 (USP7), which is involved in cellular regulation and cancer progression. Inhibiting USP7 may have therapeutic implications for oncology, as it plays a role in the stability of various oncoproteins.
Table 1: Summary of Biological Activities
Activity Type | Target Enzyme/Pathway | Implications |
---|---|---|
Protease Inhibition | Ubiquitin-specific protease 7 (USP7) | Potential cancer therapy |
Cytotoxicity | Various cancer cell lines | Anticancer activity |
Interaction Studies | Biological macromolecules | Mechanism of action insights |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effectiveness against various cancer cell lines. For example, studies have shown that this compound exhibits significant antiproliferative effects on human leukemia (HL-60) and lung carcinoma (NCI H292) cell lines.
Table 2: IC50 Values Against Cancer Cell Lines
The interaction studies suggest that the compound binds effectively to the active sites of target enzymes like USP7, thereby inhibiting their activity. This binding affinity is influenced by the compound’s stereochemistry and structural features.
Synthesis Methods
Several synthesis methods for this compound have been reported, highlighting its versatility for further modifications. Common methods include:
- Castagnoli-Cushman Reaction : This method involves reacting appropriate aldehydes with amines to form imine intermediates.
- Steglich Esterification : Used for modifying carboxylic acids into esters to enhance solubility and bioavailability.
Case Studies
Recent studies have emphasized the anticancer potential of this compound through various assays:
- MTT Assay : Evaluated cytotoxicity in multiple human cell lines.
- Apoptosis Induction : Investigated the ability of the compound to trigger programmed cell death in malignant cells.
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(2R,3R)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-14-11(15)8-7-10(13(16)17)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,16,17)/t10-,12+/m1/s1 |
InChI Key |
AHVBATBBFVYBGJ-PWSUYJOCSA-N |
Isomeric SMILES |
CN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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